Cas no 1505799-89-2 (3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-7563668
- 1505799-89-2
- Z2732859428
- 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid
-
- Inchi: 1S/C11H11NO3/c1-7-12-11-8(5-6-10(13)14)3-2-4-9(11)15-7/h2-4H,5-6H2,1H3,(H,13,14)
- InChI Key: PRSXCRKMKLQRGQ-UHFFFAOYSA-N
- SMILES: O1C(C)=NC2=C1C=CC=C2CCC(=O)O
Computed Properties
- Exact Mass: 205.07389321g/mol
- Monoisotopic Mass: 205.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 63.3Ų
3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7563668-0.05g |
3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid |
1505799-89-2 | 95.0% | 0.05g |
$212.0 | 2025-02-24 | |
| Enamine | EN300-7563668-0.1g |
3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid |
1505799-89-2 | 95.0% | 0.1g |
$317.0 | 2025-02-24 | |
| Enamine | EN300-7563668-0.25g |
3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid |
1505799-89-2 | 95.0% | 0.25g |
$452.0 | 2025-02-24 | |
| Enamine | EN300-7563668-0.5g |
3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid |
1505799-89-2 | 95.0% | 0.5g |
$713.0 | 2025-02-24 | |
| Enamine | EN300-7563668-1.0g |
3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid |
1505799-89-2 | 95.0% | 1.0g |
$914.0 | 2025-02-24 | |
| Enamine | EN300-7563668-2.5g |
3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid |
1505799-89-2 | 95.0% | 2.5g |
$1791.0 | 2025-02-24 | |
| Enamine | EN300-7563668-5.0g |
3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid |
1505799-89-2 | 95.0% | 5.0g |
$2650.0 | 2025-02-24 | |
| Enamine | EN300-7563668-10.0g |
3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid |
1505799-89-2 | 95.0% | 10.0g |
$3929.0 | 2025-02-24 | |
| 1PlusChem | 1P028A0A-50mg |
3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid |
1505799-89-2 | 95% | 50mg |
$315.00 | 2024-06-20 | |
| 1PlusChem | 1P028A0A-100mg |
3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid |
1505799-89-2 | 95% | 100mg |
$454.00 | 2024-06-20 |
3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid Related Literature
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid
3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid (CAS No. 1505799-89-2): An Overview of Its Structure, Properties, and Applications
3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid (CAS No. 1505799-89-2) is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of the compound, including its chemical properties, synthesis methods, and recent research developments.
Chemical Structure and Properties
3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is a derivative of benzoxazole, a heterocyclic aromatic compound with a benzene ring fused to an oxazole ring. The presence of the methyl group at the 2-position and the carboxylic acid group at the 3-position of the propyl chain imparts unique chemical and physical properties to this compound. The molecular formula of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is C12H13NO3, with a molecular weight of approximately 219.24 g/mol.
The compound exhibits good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but it is sparingly soluble in water. This solubility profile makes it suitable for various chemical reactions and biological assays. Additionally, the presence of the carboxylic acid group allows for the formation of salts and esters, which can be useful in pharmaceutical formulations.
Synthesis Methods
The synthesis of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid has been reported using several methods. One common approach involves the reaction of 4-chloro-2-methylbenzoxazole with 3-bromopropionic acid in the presence of a base such as potassium carbonate. This method typically yields high purity products and is widely used in laboratory settings.
An alternative synthetic route involves the coupling of 4-bromo-2-methylbenzoxazole with propargylic alcohol followed by oxidation to form the carboxylic acid. This method offers good yields and is particularly useful for large-scale production.
Biological Activity and Applications
3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid has shown promising biological activity in various studies. Recent research has focused on its potential as an inhibitor of specific enzymes involved in disease pathways. For example, studies have demonstrated that this compound can inhibit the activity of histone deacetylases (HDACs), which are implicated in several cancers and neurodegenerative diseases.
In addition to its enzyme inhibitory properties, 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid has also been investigated for its anti-inflammatory effects. Preclinical studies have shown that it can reduce inflammation in animal models of arthritis and other inflammatory conditions. These findings suggest potential therapeutic applications in the treatment of inflammatory diseases.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in evaluating 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid in clinical trials. Several Phase I trials are currently underway to assess its safety and efficacy in human subjects. Early results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
If clinical trials continue to show positive outcomes, 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid could potentially be developed into a new class of drugs for treating various diseases. The compound's unique structure and multifaceted biological activity make it an attractive candidate for further research and development.
Safety Considerations
In handling 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid, standard laboratory safety protocols should be followed to ensure safe use. While the compound is not classified as hazardous or toxic under current regulations, it is important to handle it with care to avoid skin contact or inhalation. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn when working with this compound.
Conclusion
3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid (CAS No. 1505799-89-2) is a versatile compound with a unique chemical structure that offers potential applications in medicinal chemistry and materials science. Its ability to inhibit specific enzymes and reduce inflammation makes it an attractive candidate for further research and development. As clinical trials progress, this compound may emerge as a valuable therapeutic agent for treating various diseases.
1505799-89-2 (3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)